1,4,5,6-Tetrahydroxy-7-prenylxanthone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

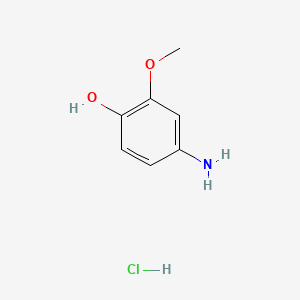

1,4,5,6-Tetrahydroxy-7-prenylxanthone is a natural xanthone found in the twig bark of Garcinia xanthochymus . It exhibits moderate activities with GI50 (Growth inhibitory) values of 2.8 μM against the human leukaemic HL-60 cell line . It also shows moderate cytotoxicities against breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549) cell lines .

Synthesis Analysis

The biosynthesis of xanthones in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .Molecular Structure Analysis

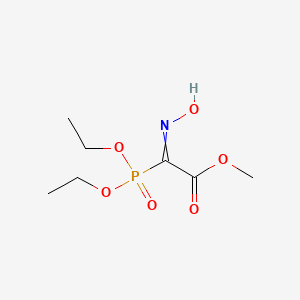

The 1,4,5,6-Tetrahydroxy-7-prenylxanthone molecule contains a total of 42 bond(s). There are 26 non-H bond(s), 14 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 1 ketone(s) (aromatic), 4 aromatic hydroxyl(s), and 1 ether(s) (aromatic) .Physical And Chemical Properties Analysis

1,4,5,6-Tetrahydroxy-7-prenylxanthone has a molecular formula of C18H16O6 . It has an average mass of 328.316 Da and a monoisotopic mass of 328.094696 Da . It appears as a yellow powder .Wissenschaftliche Forschungsanwendungen

Cancer Research Applications

1,4,5,6-Tetrahydroxy-7-prenylxanthone has been found in the twig bark of Garcinia xanthochymus and exhibits moderate cytotoxicities against breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549) cell lines. This suggests its potential use in developing treatments or therapies targeting these types of cancer .

Antioxidant Properties

This compound has also been characterized for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative damage, which can lead to various diseases, including cancer and heart disease. The antioxidant activity of 1,4,5,6-Tetrahydroxy-7-prenylxanthone could be harnessed in pharmaceuticals or dietary supplements to bolster cellular defense mechanisms .

Antimicrobial Activity

In addition to its antioxidant properties, 1,4,5,6-Tetrahydroxy-7-prenylxanthone has been identified to have antimicrobial properties. This means it could potentially be used in the development of new antimicrobial agents to combat pathogenic microorganisms that are resistant to current antibiotics .

Zukünftige Richtungen

Xanthones are a class of secondary metabolites produced by plant organisms. They are characterized by a wide structural variety and numerous biological activities that make them valuable metabolites for use in the pharmaceutical field . The mechanisms underlying their synthesis need to be further investigated in order to exploit them for application purposes .

Eigenschaften

IUPAC Name |

1,4,5,6-tetrahydroxy-7-(3-methylbut-2-enyl)xanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-8(2)3-4-9-7-10-15(22)13-11(19)5-6-12(20)18(13)24-17(10)16(23)14(9)21/h3,5-7,19-21,23H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOOJYQXDQYQKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C=CC(=C3C2=O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,5,6-Tetrahydroxy-7-prenylxanthone | |

Q & A

A: While the study identified ten compounds from Garcinia xanthochymus, the isolation of 1,4,5,6-Tetrahydroxy-7-prenylxanthone is not particularly noteworthy within the context of the research. The paper highlights Carpachromene, Dammarenediol II, and 3-Epicabraleadiol as being isolated from the Garcinia genus for the first time []. Further research may be needed to determine the specific properties and potential applications of 1,4,5,6-Tetrahydroxy-7-prenylxanthone.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Ethylamino)methyl]-4-nitrophenol-d5](/img/structure/B563310.png)

![1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8](/img/structure/B563312.png)

![4-Bromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B563318.png)